H-D-Arg(mtr)-OH

Descripción

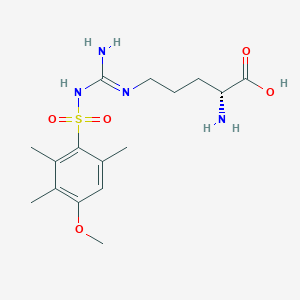

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSAEZSSVDNYPO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for H D Arg Mtr Oh and Its Incorporation into Complex Molecules

Integration of H-D-Arg(mtr)-OH into Peptide Chains

The primary application of Mtr-protected D-arginine is its incorporation into peptide sequences. This is almost exclusively performed using Solid-Phase Peptide Synthesis (SPPS), where the Nα-protected form, such as Fmoc-D-Arg(mtr)-OH or Boc-D-Arg(mtr)-OH, is used as the building block. sigmaaldrich.com

SPPS allows for the efficient assembly of peptide chains on an insoluble resin support through iterative cycles of amino acid coupling and N-alpha deprotection. biosynth.comiris-biotech.de The choice of protecting group strategy, primarily Fmoc/tBu or Boc/Bzl, dictates the chemical conditions used throughout the synthesis.

In the widely used Fmoc-SPPS strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups. iris-biotech.degoogle.com The building block for incorporating Mtr-protected D-arginine is Fmoc-D-Arg(mtr)-OH. sigmaaldrich.com

The Mtr group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc group removal in each cycle of the synthesis. google.com However, the Mtr group is known for its high stability toward acid, which presents challenges during the final cleavage and deprotection step. peptide.compeptide.com Complete removal of the Mtr group requires prolonged treatment with strong acid cocktails, often based on trifluoroacetic acid (TFA). google.com Reaction times of 3 to 6 hours are common, and for peptides containing multiple Arg(Mtr) residues, this can extend up to 12 or even 24 hours. thermofisher.com

These extended cleavage times can promote side reactions, most notably the alkylation or sulfonation of sensitive amino acid residues like tryptophan. researchgate.net To mitigate these issues, scavengers such as thioanisole (B89551), phenol (B47542), or triisopropylsilane (B1312306) (TIS) are included in the cleavage mixture. peptide.compeptide.com Due to these difficulties, the Mtr group has been largely replaced in modern Fmoc-SPPS by more acid-labile sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl). peptide.comthermofisher.comchempep.com The Pbf group, in particular, is significantly more labile and can be cleaved in under 4 hours, reducing the risk of side reactions. thermofisher.com

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Time (TFA-based) | Common Issues |

|---|---|---|---|---|

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Low | 3-24 hours thermofisher.com | Slow cleavage; risk of tryptophan modification. researchgate.net |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Medium | >4 hours (multiple Arg) thermofisher.com | More labile than Mtr; can be difficult to scavenge. thermofisher.com |

| 2,2,4,6,7-Pentamethyl-dihydrobenzofuran-5-sulfonyl | Pbf | High | <4 hours thermofisher.com | Most labile and commonly used; easily scavenged. peptide.comthermofisher.com |

The Boc-SPPS strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically employs strong acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. iris-biotech.de

In this methodology, the building block would be Nα-Boc-D-Arg(mtr)-OH. The Boc group is removed at each cycle using a moderate acid like TFA, conditions to which the Mtr group is stable. peptide.com The Mtr group's stability allows for its use in Boc chemistry, where it remains intact until the final deprotection step. This final step involves treatment with a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.com HF is potent enough to cleave the Mtr group effectively, along with other robust protecting groups like Tosyl (Tos), which is also frequently used for arginine protection in Boc-SPPS. peptide.compeptide.com

While the Mtr group can be used in both strategies, the choice has significant implications. The Fmoc strategy avoids the use of highly toxic HF but struggles with the slow cleavage of Mtr, which can compromise peptide quality. google.com Conversely, the Boc strategy's harsh final HF cleavage step is highly effective for removing stable groups like Mtr but requires specialized equipment and handling procedures.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) iris-biotech.de | Boc (Acid-labile) iris-biotech.de |

| Nα-Deprotection Reagent | Piperidine in DMF google.com | TFA in DCM iris-biotech.de |

| Arg(mtr) Stability during Synthesis | Stable google.com | Stable peptide.com |

| Final Cleavage/Deprotection Reagent | TFA-based cocktail peptide.com | Anhydrous HF peptide.compeptide.com |

| Key Consideration for Arg(mtr) | Very slow cleavage, potential for side reactions. thermofisher.com | Efficient cleavage but requires handling of highly toxic HF. peptide.com |

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Coupling Reagents and Activators for H-D-Arg(mtr)-OH Integration

The successful incorporation of H-D-Arg(mtr)-OH into a growing peptide chain hinges on the efficient formation of a peptide bond, a process facilitated by coupling reagents and activators. The selection of these reagents is critical to ensure high coupling yields and minimize racemization, especially for sterically hindered amino acids like arginine derivatives.

In the context of Solid-Phase Peptide Synthesis (SPPS), a variety of coupling reagents have been employed. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are frequently used, typically in the presence of an additive to suppress racemization. peptide.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.combachem.com The combination of DIC/HOBt is a classic and cost-effective choice, though newer additives like OxymaPure (ethyl cyanoglyoxylate-2-oxime) have been developed to enhance safety and efficiency. csic.es

Phosphonium and aminium/uronium salt-based reagents are also highly effective and widely used for their high reactivity and rapid coupling times. bachem.com Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) have proven effective. peptide.combachem.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another powerful coupling reagent, particularly useful for difficult couplings. bachem.comuninsubria.it These reagents are typically used in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to activate the carboxyl group of the incoming amino acid. google.combachem.com

The choice of activator can be tailored to the specific needs of the synthesis. For instance, TOTU (O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate) has also been documented as an effective coupling reagent in peptide synthesis. google.comgoogle.com The activation is typically performed separately or in situ before addition to the resin-bound peptide, which has a free N-terminal amine. google.com

Interactive Table: Common Coupling Reagents for H-D-Arg(mtr)-OH Integration

| Reagent Class | Example Reagent | Abbreviation | Key Features & Applications |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Widely used in SPPS; byproduct is soluble. Often paired with additives like HOBt or OxymaPure to minimize racemization. peptide.combachem.com |

| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Highly effective for standard and sterically hindered couplings, including N-methyl amino acids. peptide.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular, efficient reagent with low racemization, especially when HOBt is added. peptide.combachem.com |

| Aminium/Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very efficient reagent, often used for difficult coupling steps. bachem.comuninsubria.it |

| Aminium/Uronium Salts | O-[(Cyano(ethoxycarbonyl)methylidene)amino]-1,1,3,3-tetramethyluronium tetrafluoroborate | TOTU | Noted for high activation potential and good solubility. google.comgoogle.com |

Resin Compatibility and Linker Chemistry for H-D-Arg(mtr)-OH Containing Peptides

Polystyrene-based resins, often cross-linked with 1-2% divinylbenzene, are common supports due to their chemical inertness and good swelling properties in solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). biosynth.com For the synthesis of peptide acids, the Wang resin is a popular choice. google.com This resin has a p-alkoxybenzyl alcohol linker that is sensitive to moderately strong acids, such as trifluoroacetic acid (TFA), allowing the peptide to be cleaved from the support. google.com

The cleavage of the Mtr group requires a prolonged treatment with strong acid, often a mixture containing TFA. thermofisher.com For peptides with multiple Arg(Mtr) residues, cleavage can take several hours. thermofisher.com This harsh condition necessitates a robust linker-peptide bond during synthesis but one that can be cleaved simultaneously with the side-chain protecting groups. The standard Wang linker is generally suitable for this purpose.

For the synthesis of protected peptide fragments intended for subsequent use in solution-phase condensation, very acid-sensitive resins are employed. Linkers such as the 2-chlorotrityl chloride (2-CTC) linker or the Sieber amide linker allow the peptide to be cleaved while keeping the Mtr group and other acid-labile side-chain protecting groups intact. biosynth.comsigmaaldrich.com Cleavage from these resins can be achieved with dilute TFA or other mild acidic cocktails. mdpi.com

Specialized resins pre-loaded with the first amino acid, such as Fmoc-Arg(Mtr)-SASRIN™ resin, are also commercially available, providing a convenient starting point for the synthesis. biosynth.com The compatibility of the resin matrix with the synthesis solvents is also crucial; for example, polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (PEG-PS) offer improved swelling in polar solvents and can help mitigate peptide aggregation. thermofisher.com

Interactive Table: Resin and Linker Compatibility for H-D-Arg(mtr)-OH Peptides

| Resin/Linker Type | Common Name | Cleavage Condition | Final Product | Suitability for H-D-Arg(mtr)-OH |

| p-Alkoxybenzyl Alcohol | Wang Resin | Strong Acid (e.g., >90% TFA) | C-terminal Acid | Standard for full deprotection. The Mtr group is cleaved simultaneously with the peptide from the resin. google.com |

| Trityl-based | 2-Chlorotrityl (2-CTC) Resin | Mild Acid (e.g., 1% TFA in DCM, TFE/DCM) | Protected Peptide Acid | Ideal for synthesizing protected fragments containing Arg(Mtr) for use in hybrid or solution-phase synthesis. biosynth.comsigmaaldrich.commdpi.com |

| Amide-forming | Rink Amide Resin | Strong Acid (e.g., >90% TFA) | C-terminal Amide | Suitable for synthesizing peptide amides. The Mtr group is cleaved simultaneously. |

| Super Acid Sensitive | SASRIN Resin | Mild Acid (e.g., 1% TFA in DCM) | Protected Peptide Acid | Similar to 2-CTC, used for preparing fully protected peptide fragments. biosynth.com |

Solution-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach that offers advantages in scalability and purification of intermediates, although it is generally more time-consuming than SPPS. bachem.comekb.eg This method is particularly well-suited for the large-scale production of shorter peptides or for fragment condensation strategies. bachem.com

Fragment Condensation Strategies Utilizing H-D-Arg(mtr)-OH

Fragment condensation is a powerful LPPS strategy where smaller, protected peptide fragments are synthesized independently (often via SPPS on hyper-acid sensitive resins) and then coupled together in solution. google.comspringernature.com This approach minimizes the number of coupling steps in the final, often challenging, assembly of the full-length peptide.

The H-D-Arg(mtr)-OH moiety is well-suited for inclusion in such fragments. The Mtr group is stable under the conditions used to cleave protected peptides from highly acid-labile resins like 2-chlorotrityl resin. peptide.compeptide.comsigmaaldrich.com This allows for the synthesis of a peptide fragment containing -D-Arg(mtr)- which can then be purified and used as a building block.

In a typical fragment condensation, a peptide fragment with a free C-terminal carboxyl group is coupled to another fragment with a free N-terminal amine. The coupling is performed in a suitable organic solvent using the same types of coupling reagents as in SPPS, such as DIC/HOBt or HATU. google.com A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the carboxyl component. This risk is minimized by choosing a C-terminal amino acid that is less prone to racemization (e.g., Glycine or Proline) for the fragment, or by using azide-based coupling methods.

Stepwise Elongation in Solution Phase for H-D-Arg(mtr)-OH Incorporations

Stepwise elongation in solution involves the sequential addition of single, protected amino acids to a growing peptide chain in a homogenous solution. bachem.com Each coupling step is followed by a purification step to remove excess reagents and byproducts before the N-terminal protecting group is removed for the next coupling. ekb.eg

For the incorporation of H-D-Arg(mtr)-OH, a suitable N-terminal protecting group such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) would be used. bachem.com The general cycle involves:

Coupling: The N-protected H-D-Arg(mtr)-OH is activated with a coupling reagent (e.g., DIC/HOBt) and reacted with the free amine of the peptide chain in solution. google.com

Purification: The resulting protected peptide is isolated and purified, often through extraction or crystallization.

Deprotection: The N-terminal protecting group (e.g., Boc) is removed with acid (like TFA) or via hydrogenolysis (for Z-groups) to expose the new N-terminal amine.

Neutralization: The resulting salt is neutralized to prepare for the next coupling cycle.

This method, while laborious, allows for precise control and characterization at each step of the synthesis. bachem.com The solubility of the growing peptide chain can become a significant issue as the length increases, which is a primary limitation of this approach for longer peptides. bachem.com

Hybrid Synthetic Approaches Employing H-D-Arg(mtr)-OH

Hybrid synthetic approaches combine the speed and efficiency of SPPS for fragment generation with the scalability and purification advantages of LPPS for the final assembly. google.comajinomoto.com This strategy is particularly effective for the manufacturing of large, complex peptides.

In a typical hybrid synthesis, several peptide fragments are synthesized on solid supports, often using Fmoc chemistry and highly acid-labile linkers to yield protected fragments. google.com A fragment containing H-D-Arg(mtr)-OH would be one of these building blocks. After cleavage from the resin and purification, these fragments are coupled together in solution. google.com

One innovative hybrid technology, AJIPHASE®, utilizes a soluble anchor to which the peptide is attached. ajinomoto.com The synthesis proceeds in a homogenous solution, but after each reaction, the anchored peptide can be precipitated and filtered, effectively combining the ease of purification from SPPS with the reaction kinetics of LPPS. ajinomoto.com This method reduces solvent and reagent consumption compared to traditional solid-phase synthesis, offering a "greener" and highly scalable manufacturing process. ajinomoto.com Such a technology could be readily applied to the synthesis of peptides containing H-D-Arg(mtr)-OH, leveraging the benefits of both solution and solid-phase techniques.

Protecting Group Chemistry of the Mtr Moiety in H D Arginine Derivatives

Chemical Characteristics and Stability Profile of the Mtr Protecting Group

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group is a derivative of benzenesulfonyl used to shield the guanidino function of arginine during peptide synthesis. A key feature of the Mtr group is its substantial stability under acidic conditions. This robustness makes it resistant to cleavage by moderately strong acids, such as the concentrations of trifluoroacetic acid (TFA) typically used for the removal of tert-butoxycarbonyl (Boc) protecting groups from the N-terminus of peptides. While this stability prevents premature deprotection during chain elongation, it necessitates the use of stronger acidic cocktails for its eventual removal. The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring of the Mtr moiety contribute to its stability by modulating the electron density of the sulfonyl group.

Deprotection Mechanisms and Kinetics for Arg(mtr) Residues in Research Synthesis

The removal of the Mtr group from arginine residues is a critical step in the synthesis of peptides containing this modified amino acid. The kinetics and efficiency of this deprotection are influenced by several factors, including the choice of reagents, the presence of other protecting groups, and the peptide sequence itself.

Acid-Mediated Deprotection Protocols: Reagents and Scavengers

Deprotection of the Arg(mtr) group is typically achieved through strong acidolysis. Due to its high stability, standard TFA treatment is often insufficient for complete cleavage. Consequently, more potent acidic reagents or extended reaction times are required.

Commonly employed deprotection strategies include:

Strong Acid Cocktails : Mixtures containing trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF) are effective but can be harsh on the peptide. A widely used alternative is a "low/high" HF procedure.

TFA with Scavengers : To mitigate side reactions, deprotection is often carried out in the presence of scavengers. These molecules trap the reactive carbocations generated during cleavage. Common scavengers include thioanisole (B89551), triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). A typical cocktail might consist of TFA, thioanisole, and EDT. The choice of scavenger is crucial for preserving sensitive residues within the peptide.

| Reagent | Scavenger(s) | Purpose |

| Trifluoroacetic acid (TFA) | Thioanisole, Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) | To trap reactive carbocations and prevent side reactions with sensitive amino acids. |

| Hydrogen Fluoride (HF) | Anisole | To scavenge reactive species during strong acid cleavage. |

| Trifluoromethanesulfonic acid (TFMSA) | Not specified in sources | A strong acid used for efficient cleavage of the Mtr group. |

Comparative Analysis of Mtr Deprotection with Pbf and Pmc Groups

The Mtr group is part of a family of sulfonyl-based protecting groups for arginine, which also includes Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). These groups differ significantly in their acid lability, which dictates their suitability for different synthetic strategies.

The general order of acid lability is Pbf > Pmc > Mtr. This means that Pbf is the most acid-labile and can be removed under relatively mild acidic conditions, while Mtr is the most stable and requires the harshest conditions for cleavage. The Pmc group exhibits intermediate stability. The increased steric hindrance and electronic effects of the Pbf and Pmc groups facilitate their removal compared to the Mtr group. The harsher conditions required for Mtr deprotection increase the risk of side reactions compared to the more labile Pbf and Pmc groups.

| Protecting Group | Relative Acid Lability | Typical Deprotection Conditions |

| Pbf | High | Mild TFA concentrations |

| Pmc | Intermediate | Moderate to strong TFA concentrations |

| Mtr | Low | Strong acids (e.g., HF, TFMSA) or prolonged TFA treatment with scavengers |

Influence of Peptide Sequence and Multiple Arg(mtr) Residues on Deprotection Efficiency and Time

The efficiency and kinetics of Mtr group removal can be significantly affected by the local chemical environment within the peptide. Steric hindrance from neighboring bulky amino acid residues can impede the access of deprotection reagents to the Arg(mtr) side chain, slowing down the cleavage reaction.

Furthermore, the presence of multiple Arg(mtr) residues within a single peptide chain complicates the deprotection process. Achieving complete deprotection of all Mtr groups can be challenging and may require extended reaction times or more forceful deprotection cocktails. Incomplete deprotection can lead to a heterogeneous mixture of partially protected peptides, which can be difficult to purify and characterize.

Side Reactions Associated with Mtr Deprotection in Complex Peptide Synthesis

The aggressive conditions necessary for Mtr group removal can lead to undesirable side reactions, particularly in complex peptides containing sensitive amino acid residues.

Tryptophan Modification Concerns During Mtr Removal

A primary concern during the deprotection of Arg(mtr) is the modification of tryptophan residues. The cleavage of the Mtr group generates a reactive sulfonium (B1226848) ion that can electrophilically attack the indole (B1671886) ring of tryptophan, leading to the formation of Mtr-tryptophan adducts. This side reaction is particularly prevalent when strong acids are used for deprotection. The resulting modified peptide is often difficult to separate from the desired product due to their similar physicochemical properties. The use of scavengers, such as thioanisole and EDT, is crucial to trap the reactive Mtr cation and minimize this side reaction.

Strategies for Prevention and Mitigation of Undesired Transformations

The cleavage of the Mtr group from the arginine side chain, typically achieved with strong acids like trifluoroacetic acid (TFA), can generate reactive cationic species. sigmaaldrich.comresearchgate.net These species can lead to several undesired side reactions, most notably the sulfonation of sensitive residues like tryptophan. sigmaaldrich.combiosynth.com Furthermore, incomplete removal of the Mtr group can be a significant issue, especially in peptides containing multiple arginine residues, requiring prolonged exposure to strong acids and increasing the risk of side reactions. peptide.comthermofisher.com To address these challenges, various strategies involving the use of scavengers and optimized cleavage cocktails have been developed. sigmaaldrich.comresearchgate.net

Detailed Research Findings on Mitigation Strategies

| Undesired Transformation | Preventative Strategy | Key Findings & Outcomes |

| Sulfonation of Tryptophan | Use of scavenger cocktails containing nucleophilic reagents. A common example is Reagent K: TFA/water/phenol (B47542)/thioanisole/EDT (82.5:5:5:5:2.5). sigmaaldrich.com | The scavengers (phenol, thioanisole, EDT) act as traps for the sulfonyl species released from the Mtr group, preventing their reaction with the indole ring of tryptophan. sigmaaldrich.comresearchgate.net The use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) can also eliminate this side reaction. sigmaaldrich.com |

| Incomplete Mtr Deprotection | Prolonged cleavage times (up to 24 hours) with standard TFA-based cocktails. | While this can lead to complete deprotection, it also increases the risk of other side reactions, especially with sensitive residues. peptide.com |

| Modification of Tryptophan by EDT | Use of alternative cleavage reagents like trimethylsilyl (B98337) bromide (TMSBr) in TFA with scavengers such as EDT, m-cresol, and thioanisole. sigmaaldrich.com | Cleavage with TMSBr can cleanly deprotect up to four Arg(Mtr) residues in just 15 minutes and completely suppresses sulfonation by-products, even with unprotected tryptophan. sigmaaldrich.com |

| Reattachment of Cleaved Protecting Groups | Addition of trialkylsilanes like triisopropylsilane (TIS) to the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). sigmaaldrich.com | TIS is effective at quenching the highly stabilized carbocations generated from protecting groups and linkers, preventing their reattachment to the peptide. sigmaaldrich.com |

| Oxidation of Methionine | Inclusion of scavengers like ethyl methyl sulfide (B99878) (EMS) or EDT in the cleavage mixture. sigmaaldrich.com | These scavengers help to prevent the acid-catalyzed oxidation of the methionine thioether to its sulfoxide. sigmaaldrich.com |

Orthogonality with Other Protecting Group Schemes in H-D-Arg(Mtr)-OH Based Synthesis

Orthogonality in protecting group strategy is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.comorganic-chemistry.org The Mtr group in H-D-Arg(Mtr)-OH is a critical component of the Fmoc/tBu orthogonal scheme, where the temporary Nα-Fmoc group is removed under basic conditions, while the semi-permanent side-chain protecting groups (like Mtr and tBu) and the resin linker are cleaved with strong acid at the end of the synthesis. peptide.compeptide.com The compatibility of the Mtr group with other common protecting groups such as Boc and Cbz is also crucial for the synthesis of more complex or modified peptides.

The Mtr group's stability to the deprotection conditions of other groups, and vice versa, is the essence of its orthogonality. This allows for a modular approach to peptide synthesis, enabling the construction of intricate peptide structures.

Interactive Data Table: Orthogonality of Mtr with Common Protecting Groups

| Protecting Group | Deprotection Conditions | Stability of H-D-Arg(Mtr)-OH | Orthogonality Remarks |

| Fmoc (9-fluorenylmethoxycarbonyl) | 20% piperidine (B6355638) in DMF | Stable | The Mtr group is completely stable to the basic conditions used for Fmoc removal, forming the basis of the most common orthogonal strategy in solid-phase peptide synthesis. peptide.compeptide.com |

| Boc (tert-butyloxycarbonyl) | Moderate acid (e.g., 50% TFA in DCM) | Stable | The Mtr group is stable to the milder acidic conditions used for Boc deprotection. This allows for the use of Boc-protected amino acids at specific positions, for example, at the N-terminus. fishersci.co.ukbzchemicals.com |

| Cbz (Benzyloxycarbonyl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids (HBr/AcOH) | Stable | The Mtr group is stable to catalytic hydrogenolysis, allowing for the selective removal of Cbz groups in the presence of Arg(Mtr). organic-chemistry.org |

| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Strong acid (e.g., neat TFA, HF, TFMSA) with scavengers, prolonged reaction time. nih.govpeptide.com | Labile | The conditions required for Mtr cleavage are harsh enough to remove Boc groups and can potentially affect other sensitive parts of the peptide if not carefully controlled with appropriate scavengers. peptide.com |

Advanced Applications of H D Arg Mtr Oh in Chemical and Biochemical Research

Design and Synthesis of Peptidomimetics Incorporating D-Arginine(Mtr)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and specific receptor affinity. unibo.ite-bookshelf.de The incorporation of H-D-Arg(mtr)-OH into peptidomimetic structures is a key strategy to achieve these desired attributes.

Conformational Control and Stereochemical Impact in Peptidomimetic Design

The Mtr protecting group on the D-arginine side chain further influences the conformational landscape. Its considerable steric bulk can restrict the rotational freedom of the side chain and adjacent peptide bonds, thereby imposing specific orientations. This steric hindrance can be strategically employed to favor a particular bioactive conformation, leading to higher affinity and selectivity for a target receptor. For instance, in the design of enzyme inhibitors or receptor ligands, fixing the conformation of a key pharmacophore can significantly enhance binding potency. Research has shown that changing the stereochemistry by using D-arginine can impact the biological activity of peptides. researchgate.net

| Feature | Impact on Peptidomimetic Design | Research Finding |

| D-Stereochemistry | Induces turns and alters secondary structure. | A change in stereochemistry caused by D-arginine can lead to a reduction in the antibacterial activity of certain peptides. researchgate.net |

| Mtr Protecting Group | Imparts steric bulk, restricting conformational freedom. | The Mtr group is a protecting group for the guanidino function of arginine. google.com |

| Combined Effect | Allows for precise control over the three-dimensional structure of the peptidomimetic. | The use of D-amino acids is a common strategy in peptidomimetic design to increase stability. abyntek.com |

This table summarizes the conformational and stereochemical impacts of incorporating H-D-Arg(mtr)-OH in peptidomimetic design.

Cyclopeptide Analog Synthesis Utilizing H-D-Arg(mtr)-OH

Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts due to their constrained conformation, which can lead to a pre-organized state for receptor binding and increased resistance to exopeptidases. researchgate.net H-D-Arg(mtr)-OH is a valuable building block in the synthesis of cyclic peptide analogs.

The synthesis of arginine-containing cyclic peptides can be challenging, but the use of appropriate protecting groups and cyclization reagents has facilitated their development. google.com The incorporation of a D-amino acid like D-arginine can facilitate the cyclization process by promoting a turn conformation in the linear precursor, bringing the N- and C-termini into proximity. The Mtr group, while requiring specific conditions for its removal, provides stable protection of the guanidino group during the demanding steps of peptide elongation and cyclization. google.com

For example, cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are potent inhibitors of integrins, which are cell surface receptors involved in cell adhesion and signaling. google.comuninsubria.it The incorporation of D-arginine in these cyclic RGD analogs can influence their selectivity and potency for different integrin subtypes. google.com

H-D-Arg(mtr)-OH as a Building Block for Complex Bioactive Molecules in Research

Beyond peptidomimetics, H-D-Arg(mtr)-OH is instrumental in the construction of a wide array of complex bioactive molecules for research purposes. Its unique properties are leveraged to explore fundamental principles of molecular interactions and to develop tools for studying biological pathways.

Research on Ligand Design and Molecular Recognition Principles

Molecular recognition, the specific non-covalent interaction between two or more molecules, is fundamental to nearly all biological processes. harvard.eduresearchgate.net The guanidinium (B1211019) group of arginine is a key player in molecular recognition, capable of forming strong hydrogen bonds and electrostatic interactions with carboxylate and phosphate (B84403) groups on target molecules.

By incorporating H-D-Arg(mtr)-OH into synthetic ligands, researchers can systematically investigate the principles of molecular recognition. The defined stereochemistry and the protected guanidino group allow for precise control over the spatial arrangement of the key interacting moiety. This enables the study of how factors like stereochemistry, conformational restriction, and the positioning of functional groups influence binding affinity and specificity. harvard.edu Computational methods, such as molecular docking, are often used in conjunction with experimental studies to understand these interactions at an atomic level. researchgate.net

Development of Chemical Probes and Tools for Mechanistic Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing for the study of its function in a cellular or in vivo context. H-D-Arg(mtr)-OH can be a crucial component in the synthesis of such probes.

The incorporation of D-arginine can enhance the probe's stability against enzymatic degradation, ensuring its integrity within a biological system. abyntek.com The Mtr group can be retained in the final probe to modulate its properties or can be removed to unmask the functional guanidinium group at a desired stage. Furthermore, the synthesis of peptides containing H-D-Arg(mtr)-OH allows for the introduction of reporter groups, such as fluorescent tags or biotin, which facilitate the detection and visualization of the probe's interaction with its target. These chemical tools are invaluable for elucidating the mechanisms of complex biological processes. nih.gov

Research on Modified Peptides and Post-Translational Modification Analogs Containing H-D-Arg(mtr)-OH Derived Structures

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and play a crucial role in regulating their function, localization, and interaction with other molecules. wikipedia.org The synthesis of peptides containing analogs of PTMs is a powerful approach to study the biological significance of these modifications.

Arginine residues in proteins can undergo various PTMs, including methylation and citrullination. While H-D-Arg(mtr)-OH itself is a protected form of D-arginine, the synthetic strategies developed for its incorporation can be adapted to introduce modified arginine residues that mimic natural PTMs. For example, by using appropriately modified arginine building blocks, researchers can create peptides containing mono- or dimethylated arginine at specific positions. sigmaaldrich.com

Contributions to Combinatorial Chemistry and Peptide Library Generation in Research

The systematic construction of vast and diverse molecular libraries, a practice known as combinatorial chemistry, is a cornerstone of modern drug discovery and molecular biology research. Peptide libraries, in particular, offer a powerful tool for identifying novel ligands, enzyme inhibitors, and therapeutic leads. The success of generating these libraries, especially through solid-phase peptide synthesis (SPPS), hinges on the use of amino acid building blocks with robust and reliable side-chain protecting groups. H-D-Arg(mtr)-OH and its N-α-Fmoc protected counterpart, Fmoc-D-Arg(mtr)-OH, are instrumental in this field for the controlled incorporation of D-arginine into peptide sequences.

The guanidino group of arginine is highly nucleophilic and requires protection to prevent unwanted side reactions during peptide chain elongation. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for this purpose. In the context of Fmoc-based SPPS, the Mtr group remains stable during the repeated basic treatments (typically with piperidine) used to remove the temporary N-α-Fmoc group at each cycle. It is then cleaved from the completed peptide, usually along with other side-chain protecting groups and cleavage from the solid support, using strong acid cocktails, such as those containing trifluoroacetic acid (TFA). peptide.com While other protecting groups for arginine exist, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), the Mtr group possesses distinct properties that have been leveraged in specific library synthesis strategies. chempep.com

A notable application of an Mtr-protected arginine building block in combinatorial chemistry was demonstrated in the solid-phase synthesis of a focused library of inhibitors against trypanothione (B104310) reductase, a key enzyme in trypanosomatid parasites. Researchers constructed a 24-member library based on a lead compound, varying both the arginine side-chain protecting group and an N-terminal capping group to explore the structure-activity relationship.

| Library Component | Variations |

| Arginine Protecting Group | Mtr, Pmc, Tos, Cbz, Boc, Fmoc |

| N-terminal Capping Group | Tryptophan, 5-Methoxyindole-3-acetic acid, etc. |

| Scaffold | Two arginine residues linked by a spermidine (B129725) bridge |

Table 1: Composition of a focused inhibitor library for trypanothione reductase. This table outlines the variable components used to generate the 24 unique compounds in the library.

Screening of this library revealed that the choice of both the protecting group on the arginine residue and the N-terminal cap significantly influenced inhibitory activity. The most potent inhibitor identified from this combinatorial effort was a compound that specifically utilized the Mtr group for arginine side-chain protection.

| Compound Feature | Description | Result |

| Arginine Protection | 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) | Most potent inhibitor in the library |

| N-terminal Cap | Tryptophan | |

| Target Enzyme | Trypanothione Reductase |

Table 2: Characteristics of the most potent inhibitor identified from a 24-member focused library.

The selection of the Mtr group can also be a strategic choice based on its chemical stability relative to other protecting groups. In the synthesis of a complex peptide library designed to create molecular receptors, Arg(Mtr) was specifically chosen over the more common Arg(Pbf). soton.ac.uk The rationale was the Mtr group's enhanced stability to the acidic conditions required to remove Boc protecting groups elsewhere in the synthetic scheme. This was critical because the library synthesis involved multiple Boc-deprotection steps, under which a more acid-labile group like Pbf might have been prematurely cleaved. soton.ac.uk This highlights the importance of H-D-Arg(mtr)-OH and its enantiomer as tools that provide essential chemical orthogonality and stability, enabling the successful execution of complex, multi-step combinatorial synthesis protocols.

Analytical and Characterization Methodologies for H D Arg Mtr Oh and Its Derivatives in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for both the analysis and purification of H-D-Arg(mtr)-OH. Its ability to separate the target compound from impurities, such as starting materials, by-products, or its L-enantiomer, is critical.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is the principal method for determining the chemical purity of H-D-Arg(mtr)-OH. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, separating compounds based on their hydrophobicity.

Method Development and Application: Developing an effective HPLC method involves optimizing the stationary phase, mobile phase composition, and detection parameters.

Stationary Phase: C18 (octadecylsilyl) columns are frequently used for the analysis of protected amino acids due to their hydrophobic nature. nih.govmdpi.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous solvent (A) and an organic solvent (B). mdpi.com Water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA), serves as solvent A, while acetonitrile (B52724) or methanol (B129727) with 0.1% TFA is used as solvent B. mdpi.comscielo.br The TFA acts as an ion-pairing agent to improve peak shape and retention of the polar amino acid derivative.

Elution: A gradient elution, where the concentration of the organic solvent (B) is increased over time, is typically employed. mdpi.com This allows for the efficient separation of the main compound from both more polar and less polar impurities. For example, a gradient might run from 5% to 95% acetonitrile over 15-30 minutes. mdpi.com

Detection: UV detection is standard, typically at a wavelength of 220 nm where the peptide backbone and protecting groups absorb. mdpi.com

HPLC is not only used for final purity assessment but also for monitoring the progress of reactions, such as the deprotection of the Mtr group, which can be followed by observing the disappearance of the protected peptide peak and the appearance of the deprotected product peak. peptide.com Purity levels are generally expected to be high, often greater than 98%, for use in synthesis. ruifuchemical.com

Table 1: Example of Typical RP-HPLC Conditions for Analysis of Arginine Derivatives

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.6 µm) | mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | mdpi.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (CH₃CN) | mdpi.com |

| Gradient | 5-95% B over 15-30 minutes | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 220 nm | mdpi.com |

Preparative Chromatography for Research Scale Purification

For isolating H-D-Arg(mtr)-OH on a research scale after its synthesis, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

The goal of preparative chromatography is to isolate the compound of interest with high purity. rsc.org This is achieved by using larger columns with greater diameters, a higher flow rate, and injecting a larger sample volume compared to analytical HPLC. nih.gov Flash chromatography over silica (B1680970) gel can also be used as a purification step, particularly to remove non-polar by-products. unibo.it The fractions collected from the preparative column are typically analyzed by analytical HPLC to identify those containing the pure product, which are then pooled and lyophilized to yield the final, purified compound. nih.govuninsubria.it

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming that the correct chemical structure of H-D-Arg(mtr)-OH has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to provide detailed information about the atomic structure of a molecule. For H-D-Arg(mtr)-OH, ¹H NMR is used to confirm the presence and connectivity of all proton-containing functional groups.

Expected ¹H NMR signals for H-D-Arg(mtr)-OH would include:

Arginine Backbone: Distinct signals for the α-proton (CH), β-protons (CH₂), and γ-protons (CH₂) of the arginine side chain. chemicalbook.comhmdb.ca

Mtr Group Protons: Characteristic signals for the three methyl groups (CH₃) and the methoxy (B1213986) group (OCH₃) on the benzene (B151609) ring of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl protecting group. google.com A singlet in the aromatic region corresponding to the single proton on the Mtr ring would also be expected. google.com

Guanidinium (B1211019) Protons: Signals corresponding to the NH protons of the guanidinium group, which may be broad and exchangeable depending on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of H-D-Arg(mtr)-OH and to gain further structural information through fragmentation analysis. The molecular formula for H-D-Arg(mtr)-OH is C₁₆H₂₆N₄O₅S, corresponding to a molecular weight of 386.5 g/mol .

Molecular Weight Determination: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.govnih.gov In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺. For H-D-Arg(mtr)-OH, this would appear at a mass-to-charge ratio (m/z) of approximately 387.2.

Fragment Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure. For H-D-Arg(mtr)-OH, key fragments would correspond to the loss of the Mtr group or cleavage along the amino acid side chain, allowing for unambiguous identification. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for H-D-Arg(mtr)-OH

| Analysis Type | Technique | Expected Result | Purpose | Source(s) |

|---|---|---|---|---|

| Molecular Weight | ESI-MS (Positive Mode) | [M+H]⁺ at m/z ≈ 387.2 | Confirms molecular mass |

| Structural Analysis | Tandem MS (MS/MS) | Fragments corresponding to the arginine core and the Mtr group | Confirms chemical structure and identity | nih.govresearchgate.net |

Purity and Stereochemical Integrity Assessment in Research Contexts

Ensuring both high chemical purity and the correct stereochemistry is paramount in research, especially in peptide synthesis where the incorporation of a single wrong enantiomer can drastically alter the final peptide's structure and biological activity. phenomenex.comthieme-connect.de

The chemical purity of H-D-Arg(mtr)-OH is primarily confirmed by HPLC, as detailed in section 5.1.1, which should show a single major peak representing the desired compound. phenomenex.com

The stereochemical integrity—confirming that the compound is the D-isomer and has not undergone racemization—is assessed using chiral chromatography. thieme-connect.descispace.com

Chiral HPLC: This is the most common method for determining the enantiomeric purity of amino acids and their derivatives. phenomenex.comoup.com The method involves using a chiral stationary phase (CSP) that can selectively interact differently with the D- and L-enantiomers, allowing for their separation. phenomenex.comrsc.org Alternatively, the amino acid can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. oup.comresearchgate.net The goal is to demonstrate the absence (or presence below a specified limit, e.g., <0.1%) of the corresponding L-enantiomer, Fmoc-L-Arg(mtr)-OH. phenomenex.comrsc.org Maintaining stereochemical integrity is a critical aspect of peptide chemistry. rsc.orgrsc.orgnih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| H-D-Arg(mtr)-OH | Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine |

| Acetonitrile | CH₃CN |

| Trifluoroacetic Acid | TFA |

| H-L-Arg(mtr)-OH | Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine |

| Methanol | CH₃OH |

Racemization Detection and Quantification Methods

Racemization, the conversion of a chiral molecule into its mirror image (enantiomer), is a critical concern in peptide synthesis as it can lead to diastereomeric peptide impurities with potentially altered biological activity. For D-amino acid derivatives like H-D-Arg(mtr)-OH, the primary chiral impurity of concern is its L-enantiomer, H-L-Arg(mtr)-OH. The accurate quantification of this enantiomeric impurity is essential for quality control.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for separating and quantifying enantiomers. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving N-protected amino acid enantiomers. phenomenex.comresearchgate.net For Fmoc-D-Arg(mtr)-OH, methods utilizing columns like Chiralpak® IA or Lux® Cellulose-2 under reversed-phase or normal-phase conditions can achieve baseline separation of the D- and L-enantiomers. phenomenex.comresearchgate.net Detection is typically performed using a UV detector, as the Fmoc group provides a strong chromophore. cat-online.com

The level of racemization during the coupling of Fmoc-L-arginine(Pbf) in solid-phase peptide synthesis (SPPS) has been effectively minimized to below 0.5% using specific coupling agents and additives. rsc.org Similarly, studies on model tripeptides have shown that racemization can be kept to 0.4% or less per synthesis cycle. cat-online.com While these figures pertain to racemization during peptide synthesis, they underscore the high enantiomeric purity required of the starting materials. Commercially available Fmoc-protected amino acids are often expected to have an enantiomeric purity greater than 99.0% enantiomeric excess (ee). phenomenex.com

Another approach involves derivatization of the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. advancedchemtech.com However, direct enantioseparation on a CSP is generally preferred for its simplicity and accuracy. Capillary electrophoresis (CE) using a chiral selector, such as a cyclodextrin, also serves as a high-resolution method for determining the enantiomeric purity of Fmoc-amino acids. rsc.orgcat-online.com

Research Findings on Racemization of D-Arg(mtr)-OH

Below is a data table summarizing typical results from the chiral HPLC analysis of a research-grade batch of Fmoc-D-Arg(mtr)-OH, aimed at quantifying the L-enantiomer impurity.

| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Analyte | L-Enantiomer Content (%) | Enantiomeric Purity (% D-isomer) |

|---|---|---|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v) | UV at 265 nm | Fmoc-D-Arg(mtr)-OH | < 0.5 | > 99.5 |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1 v/v/v) | UV at 265 nm | Fmoc-D-Arg(mtr)-OH | < 0.3 | > 99.7 |

| Capillary Electrophoresis (CE) | γ-Cyclodextrin | Phosphate (B84403) Buffer (pH 2.5) with organic modifier | UV at 214 nm | H-D-Arg(mtr)-OH | < 1.0 | > 99.0 |

Impurity Profiling in Synthetic Batches for Research

Impurity profiling is the identification and quantification of all potential impurities in a substance. For synthetic H-D-Arg(mtr)-OH and its derivatives, these impurities can stem from the starting materials, side reactions during synthesis and protection, or degradation during storage. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS), is the cornerstone of modern impurity profiling. unibo.itpeptide.com It allows for the separation of impurities from the main compound, followed by accurate mass measurement to help determine their elemental composition and identify their structures. unibo.it Tandem mass spectrometry (MS/MS) provides fragmentation data that further aids in structural elucidation. peptide.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. 1H NMR spectra can reveal the presence of impurities, even non-peptidic ones, and their relative quantities if their signals are resolved from the main compound. google.com For H-D-Arg(mtr)-OH, NMR can detect impurities related to the Mtr protecting group or the arginine backbone.

Common impurities in batches of Mtr-protected arginine derivatives can include:

Starting materials: Unreacted precursors from the synthesis of the Mtr group or the arginine moiety.

Deprotection-related impurities: Incomplete removal of the α-amino protecting group (e.g., Fmoc) or partial cleavage of the Mtr side-chain protecting group. The Mtr group is known to require extended deprotection times with strong acids like trifluoroacetic acid (TFA), and incomplete removal can be an issue. thermofisher.com

Side-reaction products: During synthesis, side reactions can occur. For arginine, δ-lactam formation is a known side-reaction that can consume the activated amino acid. nih.gov Additionally, by-products from the cleavage of sulfonyl-based protecting groups like Mtr can react with electron-rich amino acid residues if present in a peptide synthesis context. google.com

Diastereomers: As discussed in the previous section, the L-enantiomer is a key chiral impurity.

Research Findings on Impurity Profiling of H-D-Arg(mtr)-OH Derivatives

The following table presents a summary of potential impurities identified in a synthetic research batch of Fmoc-D-Arg(mtr)-OH, characterized by LC-HRMS and NMR.

| Impurity Name/Description | Potential Origin | Analytical Method of Detection | Typical Observed Level (%) |

|---|---|---|---|

| H-D-Arg(mtr)-OH | Incomplete Fmoc protection | LC-MS | < 0.5 |

| Fmoc-L-Arg(mtr)-OH | Racemization | Chiral HPLC | < 0.5 |

| Des-methyl-Fmoc-D-Arg(mtr)-OH | Side reaction during Mtr group synthesis or cleavage | LC-HRMS | < 0.2 |

| Fmoc-D-Orn(Mtr)-OH | Side reaction during guanidino group formation | LC-HRMS, NMR | Not typically detected |

| Fmoc-D-Arg-OH (unprotected side-chain) | Premature Mtr group cleavage | LC-MS | < 0.1 |

| Unknown impurity (m/z value) | Unidentified side reaction or starting material impurity | LC-HRMS | Variable |

Challenges, Limitations, and Future Research Directions for H D Arg Mtr Oh

Overcoming Synthetic Hurdles in Large-Scale Research Production of H-D-Arg(mtr)-OH and its Peptides

Furthermore, the aggregation of growing peptide chains, especially in longer sequences, can be exacerbated by the presence of the bulky Mtr group. peptide.com This aggregation can hinder reagent access and lead to incomplete reactions, resulting in deletion sequences and a difficult purification process. While specialized equipment and protocols can mitigate some of these issues, they add to the complexity and cost of large-scale production. peptide.comug.edu.pl

| Challenge | Impact on Large-Scale Production | Potential Mitigation Strategies |

| Slow coupling kinetics | Increased reaction times, higher reagent consumption, higher costs. nih.gov | Use of optimized coupling reagents, higher temperatures (with caution for side reactions). |

| Peptide aggregation | Incomplete reactions, deletion sequences, difficult purification. peptide.com | Use of aggregation-disrupting solvents, pseudoproline dipeptides, specialized resins. |

| High cost of reagents | Increased overall production cost, especially for arginine-rich peptides. nih.govmdpi.com | Development of more cost-effective protecting groups and synthetic routes. |

| Solubility issues | Limitations on reactor volumes and workup procedures. ug.edu.pl | Use of co-solvents, optimization of reaction conditions. |

Addressing Deprotection Challenges in Diverse Peptide Sequences Containing Arg(mtr)

The removal of the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group from the guanidino side chain of arginine is a critical step that presents significant challenges, particularly in complex peptide sequences. The Mtr group is known for its high acid stability, requiring strong acid conditions, typically trifluoroacetic acid (TFA), for its removal. peptide.compeptide.com This process can be slow, with complete deprotection of a single Arg(mtr) residue taking several hours. peptide.comsigmaaldrich.com

The presence of multiple Arg(mtr) residues within a peptide sequence exacerbates this issue, often necessitating extended reaction times of up to 24 hours. sigmaaldrich.comthermofisher.com Such prolonged exposure to strong acid can lead to the degradation of the desired peptide and the formation of various side products. sigmaaldrich.com The efficiency of Mtr group removal can also be sequence-dependent, adding another layer of complexity to the synthesis of diverse peptides. mdpi.com

To address these challenges, various strategies have been explored. The use of scavengers, such as phenol (B47542) or thioanisole (B89551), in the cleavage cocktail is common practice to trap reactive species generated during deprotection and to accelerate the removal of the Mtr group. peptide.comsigmaaldrich.com However, care must be taken as some scavengers can lead to their own side reactions. sigmaaldrich.com Alternative, more labile protecting groups for arginine, such as Pmc and Pbf, have been developed and are often preferred for sequences containing multiple arginines due to their faster deprotection kinetics. peptide.comthermofisher.compeptide.com However, even these can require extended cleavage times in complex peptides. nih.gov

| Challenge | Consequence | Mitigation Strategy |

| Slow deprotection kinetics | Incomplete deprotection, requiring extended reaction times. peptide.comsigmaaldrich.com | Use of scavengers (e.g., phenol, thioanisole), stronger acid conditions (with caution). peptide.comsigmaaldrich.com |

| Multiple Arg(mtr) residues | Significantly longer deprotection times (up to 24 hours), increased risk of side reactions. sigmaaldrich.comthermofisher.com | Use of more labile protecting groups (Pmc, Pbf), optimization of cleavage cocktail and time. peptide.comthermofisher.compeptide.com |

| Sequence-dependent deprotection | Unpredictable deprotection efficiency. mdpi.com | Careful optimization of deprotection conditions for each specific peptide. |

| Acid-labile peptides | Degradation of the target peptide during prolonged acid treatment. sigmaaldrich.com | Use of milder deprotection conditions where possible, alternative protecting group strategies. |

Strategies for Minimizing Side Reactions and Enhancing Purity of H-D-Arg(mtr)-OH Derived Peptides

The synthesis of peptides containing H-D-Arg(mtr)-OH is susceptible to several side reactions that can compromise the purity of the final product. A significant issue is the formation of sulfonated arginine residues, which arises from the incomplete cleavage of the Mtr protecting group. nih.gov Another major concern is the transfer of the sulfonyl protecting group from arginine to the indole (B1671886) ring of tryptophan residues during acid-mediated cleavage. peptide.com This side reaction can be minimized by using scavengers in the cleavage cocktail, with a mixture of thioanisole and thiocresol being particularly effective. nih.gov

Aspartimide formation is another common side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This occurs under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides, as well as piperidide adducts when piperidine (B6355638) is used for Fmoc deprotection. peptide.com Strategies to mitigate aspartimide formation include the use of sterically hindered aspartate esters or the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). peptide.comiris-biotech.de

Guanidinylation, the modification of free amino groups by carbodiimides and uronium/aminium reagents, can be avoided by pre-activating the amino acid before its addition to the reaction mixture. iris-biotech.de The purity of the initial Fmoc-amino acid building blocks is also crucial, as impurities can be incorporated into the growing peptide chain. nih.gov

| Side Reaction | Triggering Conditions | Prevention Strategies |

| Sulfonation of Arginine | Incomplete cleavage of the Mtr group. nih.gov | Optimized cleavage conditions, use of effective scavengers. nih.gov |

| Sulfonyl group transfer to Tryptophan | Acidic cleavage in the presence of Tryptophan. peptide.com | Use of scavengers like thioanisole/thiocresol, Boc protection on Tryptophan. sigmaaldrich.comnih.gov |

| Aspartimide Formation | Basic (Fmoc deprotection) or acidic conditions, particularly with Asp-Gly/Ala/Ser sequences. peptide.com | Use of sterically hindered Asp esters, backbone protection (Hmb, Dmb), addition of HOBt to piperidine. peptide.comiris-biotech.de |

| Guanidinylation | Presence of free amino groups during coupling with carbodiimides or uronium/aminium reagents. iris-biotech.de | Pre-activation of the amino acid. iris-biotech.de |

| Incorporation of Impurities | Use of impure Fmoc-amino acid building blocks. nih.gov | Use of high-purity building blocks, quality control of starting materials. nih.gov |

Exploration of Novel Reactivity and Functionalization Pathways for H-D-Arg(mtr)-OH

While the primary role of the Mtr group is protection, research is ongoing to explore its potential for novel reactivity and functionalization. The sulfonyl group itself presents opportunities for chemical modification, although this area is less explored compared to the development of new protecting groups. Post-synthesis modification of the arginine side chain after Mtr deprotection opens up a wide range of possibilities for creating peptidomimetics and other functionalized molecules.

One area of interest is the development of methods for the selective modification of the guanidino group. This could involve enzymatic or chemical approaches to introduce labels, cross-linkers, or other functionalities that can probe or enhance the biological activity of the peptide. The synthesis of arginine derivatives with modified side chains, such as those with increased lipophilicity, is another active area of research. mdpi.com These modifications can improve the pharmacokinetic properties of peptide drugs. The development of arginine building blocks with side chains masked by two alkoxycarbonyl groups is one such approach being investigated. mdpi.com

Integration with Emerging Peptide Synthesis Technologies (e.g., enzymatic synthesis, microwave-assisted synthesis in research)

Emerging technologies in peptide synthesis offer promising avenues for overcoming some of the challenges associated with H-D-Arg(mtr)-OH. Microwave-assisted solid-phase peptide synthesis (SPPS) has been shown to significantly accelerate both the coupling and deprotection steps. ekb.egekb.egnih.gov This can lead to shorter synthesis times and potentially higher purity of the crude peptide by minimizing the time the peptide is exposed to harsh reaction conditions. ekb.egekb.eg Microwave heating can be particularly beneficial for difficult sequences, including those containing the bulky Arg(mtr) residue. nih.gov

Enzymatic peptide synthesis is another emerging field that offers a green and highly specific alternative to traditional chemical synthesis. While the use of enzymes for the incorporation of protected amino acids like H-D-Arg(mtr)-OH is still in its early stages, it holds the potential for highly efficient and stereospecific peptide bond formation under mild conditions. This could circumvent many of the side reactions associated with chemical synthesis.

The elimination of side-chain protecting groups altogether for arginine during SPPS is a significant goal for improving the sustainability and atom economy of peptide synthesis. rsc.orgresearchgate.net Recent research has shown that using specific coupling reagent combinations, such as Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), can allow for the successful incorporation of side-chain free arginine in green solvents. rsc.org

| Technology | Advantages for Arg(mtr) Peptide Synthesis | Current Status/Challenges |

| Microwave-Assisted SPPS | Reduced reaction times for coupling and deprotection, potentially improved purity. ekb.egekb.egnih.gov | Optimization of conditions is required to avoid side reactions. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Limited availability of enzymes compatible with protected amino acids. |

| Side-chain Unprotected SPPS | Increased atom economy, reduced impurities from protecting group cleavage. rsc.orgresearchgate.net | Requires specific coupling reagents and optimized conditions. rsc.org |

Computational and Theoretical Studies on H-D-Arg(mtr)-OH Reactivity and Conformation

Computational and theoretical studies are increasingly being employed to understand the reactivity and conformational properties of protected amino acids like H-D-Arg(mtr)-OH. These methods can provide valuable insights into the mechanisms of coupling and deprotection reactions, helping to rationalize experimental observations and guide the development of improved synthetic protocols.

Molecular modeling can be used to study the conformation of the Arg(mtr) side chain and its influence on peptide structure and aggregation. This can aid in the design of sequences with improved synthetic accessibility. Quantum mechanical calculations can be used to investigate the electronic structure of the Mtr group and its susceptibility to acid-catalyzed cleavage. This can help in the design of new protecting groups with tailored lability.

Furthermore, computational studies can be used to predict the likelihood of side reactions, such as aspartimide formation or sulfonyl group transfer, by modeling the transition states of these undesired reaction pathways. This information can be used to develop strategies to minimize or eliminate these side reactions. While still a developing area, the integration of computational chemistry with experimental peptide synthesis holds significant promise for advancing the field.

Q & A

Q. How can researchers determine the purity and structural integrity of H-D-Arg(mtr)-OH in synthetic chemistry studies?

To assess purity and structure, employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to measure retention times and peak homogeneity .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra in deuterated solvents (e.g., DO or DMSO-d) to verify proton environments and carbon backbone integrity .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) . Document all parameters (e.g., solvent systems, instrument settings) to ensure reproducibility .

Q. What are the key considerations for designing experiments to assess the stability of H-D-Arg(mtr)-OH under varying physiological conditions?

Stability studies should evaluate:

- pH dependence : Test buffered solutions (pH 2–9) at 37°C to simulate gastrointestinal and systemic environments .

- Temperature effects : Incubate samples at 4°C, 25°C, and 37°C to identify degradation thresholds .

- Oxidative/light sensitivity : Expose samples to UV light or reactive oxygen species (e.g., HO) to assess photostability . Quantify degradation products using validated HPLC protocols and report kinetic data (e.g., half-life) .

Q. How should researchers formulate testable hypotheses for H-D-Arg(mtr)-OH’s biological activity in cell-based assays?

Develop hypotheses grounded in structural analogs or prior mechanistic studies. For example:

- "H-D-Arg(mtr)-OH will inhibit protease X due to its arginine-like side chain and methyltrityl (mtr) protective group." Validate through dose-response assays (e.g., IC determination) and include controls (e.g., unprotected arginine derivatives) to isolate the mtr group’s role .

Q. What methodologies are recommended for synthesizing H-D-Arg(mtr)-OH with high enantiomeric purity?

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected D-arginine with selective mtr group incorporation .

- Chiral chromatography : Employ columns with chiral stationary phases (e.g., amylose-based) to resolve enantiomers post-synthesis .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing spectral profiles to known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for H-D-Arg(mtr)-OH across studies?

- Systematic replication : Reproduce experimental conditions (e.g., solvent, temperature) from conflicting studies to identify environmental influences .

- Meta-analysis : Compile NMR/HPLC data from multiple sources into a comparative table (Table 1) to highlight variability and propose standardization protocols .

Table 1 : Comparative Spectral Data for H-D-Arg(mtr)-OH

| Study | NMR Shift (ppm) | HPLC Retention Time (min) | Solvent System |

|---|---|---|---|

| A | 7.2 (s, 1H) | 12.3 | DO |

| B | 7.4 (s, 1H) | 11.8 | DMSO-d |

Q. What strategies are effective for optimizing the synthetic yield of H-D-Arg(mtr)-OH while minimizing side reactions?

- Design of Experiments (DOE) : Vary factors like reaction time, temperature, and reagent stoichiometry to identify optimal conditions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Protecting group alternatives : Compare mtr with other groups (e.g., Pmc, Pbf) for side-chain stability during synthesis .

Q. How can computational modeling predict the interactions of H-D-Arg(mtr)-OH with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to protease active sites, focusing on hydrogen bonding and steric complementarity .

- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess conformational stability and binding free energies (e.g., MMPBSA calculations) . Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .

Q. What advanced statistical approaches are suitable for analyzing dose-response data in H-D-Arg(mtr)-OH pharmacology studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC and Hill coefficients .

- Bayesian hierarchical modeling : Account for inter-experiment variability in multi-laboratory studies . Report confidence intervals and effect sizes to enhance reproducibility .

Methodological and Reporting Standards

Q. How should researchers structure a manuscript reporting novel derivatives of H-D-Arg(mtr)-OH?

Follow IMRAD format:

- Introduction : Link the mtr group’s role to prior work on arginine derivatives .

- Methods : Detail synthetic protocols, analytical parameters, and statistical tests .

- Results : Include raw spectral data, chromatograms, and dose-response curves .

- Discussion : Contrast findings with literature and propose mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.